Propazine
Description
Historical Development and Registration Status
This compound was first registered in the United States in 1958 for use on sorghum. In December 1988, all this compound registrations and uses were canceled due to the failure of registrants to respond to an EPA Data Call-In for groundwater monitoring studies. This action effectively classified this compound as a new active ingredient when it was reregistered in 1998.
Throughout its registration history, this compound underwent multiple regulatory reviews:
- 1958: Initial registration for sorghum use
- 1988: All registrations canceled due to non-response to groundwater monitoring requirements
- 1998: Reregistered as a "new active ingredient" by EPA
- 2013-2020: Underwent registration review process
- January 2021: Sole remaining registrant requested voluntary cancellation
- June 8, 2021: EPA issued final cancellation order, terminating all U.S. registrations
This cancellation effectively removed this compound from the U.S. agricultural market, with environmental advocacy groups subsequently calling for similar actions against related triazine herbicides.
Classification within Triazine Herbicide Family
This compound belongs to the chloro-s-triazine group of herbicides, which includes other notable compounds such as atrazine, simazine, cyanazine, and terbuthylazine. These compounds share structural similarities, differing only in specific s-triazine 4- and 6-N-alkyl substituents. The chemical structure of this compound is identified as:
- Chemical name: 2-chloro-4,6-bis(isopropylamino)-s-triazine
- Alternative name: 6-chloro-N2,N4-diisopropyl-1,3,5-triazine-2,4-diamine
- CAS number: 139-40-2
- Molecular formula: C9H16ClN5
- Molecular weight: 229.71
The triazine herbicides share a common mechanism of action by inhibiting photosynthesis, specifically interfering with electron transport in photosystem II. Due to their structural similarities, these compounds exhibit similar toxicokinetics, metabolic pathways, biological effects, and toxicities, though with compound-specific variations.
Agricultural Applications and Usage Patterns
This compound was primarily used as a selective, systemic herbicide absorbed through plant roots and translocated throughout the target weeds. Its primary applications included:
Target crops:
- Sorghum (primary use)
- Corn
- Umbelliferae vegetables (carrots, fennel)
- Ornamentals
- Greenhouse applications
Target weeds controlled:
Usage data from 2013-2017 provides detailed insights into this compound's agricultural application patterns:
This compound offered flexibility in application timing, as it could be applied pre-plant, at planting, pre-emergence, or post-emergence, which was advantageous for sorghum growers with varied field conditions and weed pressure.
Regulatory Evolution and Current Status
The regulatory status of this compound underwent significant changes over time, culminating in its complete cancellation in the United States. Key regulatory developments included:
U.S. Regulatory Actions:
- Initial classification as Toxicity Category III based on acute toxicity studies
- Classification as Group "C" (possible human carcinogen) based on mammary gland adenomas and adenomas/carcinomas in female rats
- EPA's 2020 Interim Registration Review Decision proposed various mitigation measures
- Final cancellation in June 2021 after voluntary cancellation request from the sole registrant
International Regulation:
Health and Environmental Classifications:
Health Advisory Levels in Drinking Water:
The final cancellation of this compound in 2021 marked the end of its commercial life in U.S. agriculture. This action was part of a broader trend of increased regulatory scrutiny of triazine herbicides. Environmental advocacy groups have subsequently called for similar actions against related compounds, particularly atrazine and simazine.
Structure
2D Structure
Properties
IUPAC Name |
6-chloro-2-N,4-N-di(propan-2-yl)-1,3,5-triazine-2,4-diamine | |
|---|---|---|
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InChI |
InChI=1S/C9H16ClN5/c1-5(2)11-8-13-7(10)14-9(15-8)12-6(3)4/h5-6H,1-4H3,(H2,11,12,13,14,15) | |
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InChI Key |
WJNRPILHGGKWCK-UHFFFAOYSA-N | |
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Canonical SMILES |
CC(C)NC1=NC(=NC(=N1)Cl)NC(C)C | |
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Molecular Formula |
C9H16N5Cl, C9H16ClN5 | |
| Record name | PROPAZINE | |
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DSSTOX Substance ID |
DTXSID3021196 | |
| Record name | 2,4-Bis(isopropylamino)-6-chloro-1,3,5-triazine | |
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Molecular Weight |
229.71 g/mol | |
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Physical Description |
Colorless solid; [ICSC], COLOURLESS CRYSTALLINE POWDER. | |
| Record name | Propazine | |
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Solubility |
6.2 benzene; 6.2 toluene; 2.5 carbon tetrachloride; 5 diethyl ether (all in g/kg at 20 °C, Difficult to dissolve in organic solvents, In water, 8.6 mg/L at 22 °C, Solubility in water at 22 °C: very poor | |
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Density |
1.162 g/cu cm at 20 °C, 1.162 g/cm³ | |
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Vapor Pressure |
0.00000013 [mmHg], 1.31X10-7 mm Hg at 25 °C, negligible | |
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Color/Form |
Colorless powder, Crystals | |
CAS No. |
139-40-2 | |
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| Record name | Propazine [ANSI:BSI:ISO] | |
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| Record name | 1,3,5-Triazine-2,4-diamine, 6-chloro-N2,N4-bis(1-methylethyl)- | |
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| Record name | 2,4-Bis(isopropylamino)-6-chloro-1,3,5-triazine | |
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Melting Point |
229.7 °C, 213 °C | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: Propazine is synthesized through a reaction involving cyanuric chloride and isopropylamine. The process begins with the reaction of cyanuric chloride with two equivalents of isopropylamine in the presence of an acid-binding agent. This reaction yields this compound as the final product .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical reactors where cyanuric chloride and isopropylamine are reacted under controlled conditions. The reaction is typically carried out in a solvent such as acetone or ethanol, and the temperature is maintained between 0°C and 5°C to ensure optimal yield and purity of the product .
Chemical Reactions Analysis
Hydrolysis Reactions
Propazine undergoes hydrolysis primarily at the C-Cl bond, forming hydroxythis compound (2-hydroxy-4,6-bis(isopropylamino)-s-triazine). This reaction is pH-dependent and accelerated by adsorption onto soil colloids through surface catalysis .
Key findings :
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Sterile aqueous solutions : Stable at pH 5, 7, and 9 under sterile conditions .
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Soil-mediated hydrolysis : Degrades via hydrolysis when adsorbed to soil particles, with half-lives of 12–24 weeks in aerobic loamy sand .
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Major product : Hydroxythis compound constitutes 31% of degradation products after 1 year in soil .
Reaction pathway :
Environmental Degradation
This compound’s environmental stability and mobility are critical determinants of its reactivity:
Degradation mechanisms :
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Aerobic soil : Microbial action and hydrolysis dominate, yielding hydroxythis compound and bound residues (58% after 1 year) .
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Photolysis : Limited data, but related triazines show susceptibility to UV-induced degradation.
Metabolic Transformation
In biological systems (e.g., rats), this compound undergoes rapid absorption and metabolism:
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Primary route : Excreted via urine (82–95% within 48 hours) .
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Metabolites : 13 identified, including hydroxythis compound (14–16% of radioactivity after 12 weeks) .
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DNA interactions : Negative for DNA damage/repair in rat hepatocyte assays .
Metabolic pathway :
Stability Under Controlled Conditions
This compound exhibits stability in specific environments:
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Storage : Stable for 1 year in HDPE containers under ambient conditions .
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Oxidation : Resistant to potassium permanganate and hexane .
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Thermal decomposition : No data reported, but chlorotriazines generally decompose at >200°C.
Comparative Reactivity with Related Triazines
This compound’s reactivity aligns with chloro-s-triazine herbicides (e.g., atrazine):
| Reaction | This compound | Atrazine |
|---|---|---|
| Hydrolysis rate | Moderate (soil-catalyzed) | Moderate |
| Soil persistence | 12–24 weeks | 10–20 weeks |
| Major degradate | Hydroxythis compound | Hydroxyatrazine |
Scientific Research Applications
Agricultural Use
Herbicide for Crop Protection
- Target Crops : Propazine is predominantly used in sweet sorghum and other cereal crops. It can be applied pre-emergence, at planting, or post-emergence to effectively manage weed populations.
- Weed Control Mechanism : this compound works by inhibiting photosynthesis in susceptible plants, leading to their death while allowing the crop to thrive. This selective action is crucial for maintaining crop yields and reducing competition for resources.
Application Rates and Efficacy
- Research indicates that this compound can be applied at varying rates depending on the specific weed pressures and growth stages of the crops. Studies have shown that application rates can significantly influence the effectiveness of weed control while minimizing crop injury .
Environmental Impact Studies
Persistence and Mobility
- This compound is noted for its persistence in soil and resistance to degradation through hydrolysis or photolysis. This characteristic raises concerns regarding its potential environmental impact, particularly in terms of groundwater contamination .
Toxicological Assessments
- Various studies have assessed the chronic toxicity of this compound to non-target organisms. For instance, laboratory studies indicated that this compound has a significant impact on aquatic life, with observed effects on growth and survival rates of species like fathead minnows and daphnids at certain concentrations . The herbicide has been categorized as moderately toxic to some aquatic invertebrates, highlighting the need for careful management practices to mitigate ecological risks.
Case Studies
Case Study 1: Sorghum Crop Management
- In a comparative study of atrazine and this compound, both herbicides were evaluated for their effectiveness in controlling weed populations in sorghum fields. The results demonstrated that while both chemicals were effective, this compound showed a lower incidence of crop injury compared to atrazine when applied at optimal rates .
Case Study 2: Aquatic Toxicity Assessment
- A comprehensive study evaluated the effects of this compound on aquatic ecosystems by monitoring its impact on various species over time. The findings revealed that exposure to this compound led to significant reductions in growth rates among sensitive fish species, necessitating a reevaluation of its application practices near water bodies .
Regulatory Considerations
Risk Assessment and Classification
- The U.S. Environmental Protection Agency (EPA) classifies this compound as a Group "C" chemical, indicating it is a possible human carcinogen based on animal studies showing increased incidences of tumors . This classification underscores the importance of adhering to recommended application guidelines and conducting further research into its long-term effects on human health and the environment.
Data Table: Summary of this compound Applications
Mechanism of Action
Propazine exerts its herbicidal effects by inhibiting photosynthesis in plants. It specifically targets the photosystem II complex in chloroplasts, binding to the D1 protein and blocking the electron transport chain. This disruption prevents the plant from converting light energy into chemical energy, ultimately leading to the death of the plant .
Comparison with Similar Compounds
- Atrazine
- Simazine
- Prometryne
- Ametryne
Comparison:
- Atrazine: Like propazine, atrazine inhibits photosynthesis by targeting the photosystem II complex. atrazine is more widely used and has a broader spectrum of activity.
- Simazine: Similar in structure and function to this compound, simazine is also used to control broadleaf and grass weeds. It has a slightly different substitution pattern on the triazine ring.
- Prometryne: Another triazine herbicide, prometryne has additional methylthio groups, which can affect its solubility and environmental persistence.
- Ametryne: Ametryne contains additional ethylthio groups, making it more effective against certain types of weeds but also more persistent in the environment .
This compound stands out due to its specific application in controlling certain weed species and its relatively lower toxicity compared to some other triazine herbicides .
Biological Activity
Propazine is a triazine herbicide widely used in agriculture to control a variety of weeds. Its biological activity is primarily associated with its mechanism of action as an inhibitor of photosystem II (PSII) in plants, leading to significant ecological and health implications. This article provides a comprehensive overview of the biological activity of this compound, including its effects on aquatic organisms, potential endocrine disruption, and relevant case studies.
This compound acts by inhibiting the electron transport chain in PSII, which is crucial for photosynthesis. This inhibition leads to reduced photosynthetic efficiency and can cause oxidative stress in plant cells due to the accumulation of reactive oxygen species (ROS). The resulting cellular damage can lead to decreased growth rates and increased mortality in sensitive species.
Aquatic Organisms
Research has shown that this compound is toxic to various aquatic organisms, particularly phytoplankton species. A study investigating the effects of several PSII herbicides found that this compound had an EC50 (effective concentration for 50% inhibition) for growth rate (SGR) of 187 µg L for Chaetoceros muelleri, indicating a lower toxicity compared to diuron but still significant enough to impact aquatic ecosystems .
| Herbicide | EC50 (µg L) | Relative Potency (ReP) |
|---|---|---|
| Diuron | 12.4 | 1 |
| This compound | 187 | 0.087 |
| Tebuthiuron | 48.6 | 0.066 |
The relative potency values indicate that this compound is approximately 11 times less toxic than diuron .
Endocrine Disruption
This compound has also been implicated in endocrine disruption, particularly concerning its effects on reproductive hormones. Studies have indicated that exposure to this compound can attenuate the luteinizing hormone (LH) surge in laboratory animals, which is a critical indicator of reproductive health . This disruption can have cascading effects on population dynamics and biodiversity.
Case Study 1: Marine Microalgae Sensitivity
In a comparative study on the sensitivity of marine microalgae to various herbicides, Skeletonema costatum was found to be more sensitive to this compound than C. muelleri, with an EC50 value indicating higher susceptibility . This suggests that different species exhibit varying levels of sensitivity to this compound, which can influence community structure in marine environments.
Case Study 2: Risk Assessment for Endangered Species
The U.S. Environmental Protection Agency (EPA) conducted a draft biological evaluation assessing the risks posed by this compound to federally listed endangered species. The evaluation highlighted potential risks based on environmental concentrations and exposure pathways, underscoring the need for careful management of this herbicide in agricultural practices .
Research Findings
Recent studies have employed pathway-based approaches to assess the biological hazards associated with this compound and other triazine herbicides. These approaches utilize high-throughput screening (HTS) assays to identify molecular changes induced by chemical exposure, providing insights into potential adverse outcomes at higher biological levels .
Additionally, this compound's long-term effects on mammalian health have been documented, with associations made between early exposures and chronic diseases such as cancer in laboratory settings .
Q & A
Basic: What experimental approaches are recommended for determining Propazine’s soil adsorption coefficients (Kd/Koc)?
Methodological Answer:
Use batch equilibrium experiments with diverse soil types to measure adsorption isotherms. Key steps include:
- Prepare soil samples with varying organic matter and pH levels.
- Use radiolabeled this compound (e.g., ¹⁴C-labeled) to track adsorption.
- Analyze data using the Freundlich or Langmuir models, depending on observed homogeneity of adsorption sites .
- Reference studies by Montgomery (1993), which reported average Kd = 3.4 mL/g and Koc = 155 mL/g across 38 soils .
Advanced: How can researchers reconcile discrepancies in reported environmental half-lives of this compound across studies?
Methodological Answer:
Discrepancies arise from variations in environmental conditions (e.g., soil moisture, temperature, microbial activity). To address this:
- Conduct controlled degradation studies under standardized aerobic/anaerobic conditions.
- Compare data using first-order kinetics and validate with field studies.
- Note that half-lives range from 69 to 1,240 days, with longer persistence in dry/cold climates .
- Account for hydrolysis catalyzed by soil colloids, as reported by Khan (1980) and Wolfe et al. (1991) .
Basic: What analytical techniques are optimal for quantifying this compound in water and soil samples?
Methodological Answer:
- Liquid Chromatography-Mass Spectrometry (LC-MS): Provides high sensitivity for trace detection.
- Solid-Phase Extraction (SPE): Pre-concentrate samples using C18 cartridges.
- Validate methods with spike-recovery tests (e.g., 80–120% recovery range) .
- Avoid photolysis during sample storage by using amber vials .
Advanced: How does steric hindrance in this compound’s molecular structure influence its adsorption behavior in polymer-based removal systems?
Methodological Answer:
this compound’s two isopropyl groups limit hydrogen bonding with carboxylated adsorbents.
- Use competitive adsorption assays with simazine or terbuthylazine to isolate steric effects.
- Compare Freundlich (non-specific interactions) and Langmuir (monolayer adsorption) isotherms.
- Studies show this compound adsorption relies on hydrophobic interactions, unlike terbuthylazine, which benefits from hydrogen bonding .
Basic: What factors should guide the design of field studies assessing this compound’s groundwater contamination potential?
Methodological Answer:
- Prioritize regions with high permeability soils, shallow water tables, or irrigation practices .
- Monitor leaching using lysimeters or groundwater wells.
- Incorporate GIS mapping to correlate soil type, rainfall, and this compound application rates .
- Reference the EPA’s terrestrial field dissipation studies showing this compound persistence in the upper 6 inches of soil .
Advanced: How can researchers address contradictions between laboratory and field data on this compound’s mobility?
Methodological Answer:
- Perform column leaching experiments to simulate field conditions.
- Adjust for real-world variables like soil heterogeneity and microbial activity.
- Compare Koc values: Lab studies report 65–268 L/kg³, while field data may show higher variability due to organic matter fluctuations .
- Use sensitivity analysis in transport models (e.g., PRZM-GW) to identify dominant factors .
Basic: What statistical methods are appropriate for analyzing this compound’s dose-response relationships in ecotoxicology studies?
Methodological Answer:
- Apply non-linear regression (e.g., log-logistic models) for dose-response curves.
- Use ANOVA to compare toxicity across species or exposure durations.
- Report confidence intervals and p-values to quantify uncertainty .
Advanced: Why does this compound exhibit higher adsorption on sodium carboxylate-modified polymers compared to acidic forms?
Methodological Answer:
- Sodium carboxylate groups enhance ion-exchange capacity, favoring this compound’s weak base properties.
- Conduct pH-dependent adsorption experiments (pH 4–9) to identify optimal conditions.
- Contrast with simazine, which shows no preference due to smaller molecular size .
Basic: How should researchers validate this compound’s stability in water during long-term studies?
Methodological Answer:
- Perform hydrolysis studies under controlled pH and temperature.
- Use UV-Vis spectroscopy to monitor degradation products.
- Note that this compound is stable in neutral water but hydrolyzes rapidly on soil colloid surfaces .
Advanced: What mechanistic insights explain this compound’s resistance to photolysis compared to other triazines?
Methodological Answer:
- Conduct UV irradiation experiments with quantum yield calculations.
- Compare molecular orbital configurations via computational chemistry (e.g., DFT).
- This compound’s chloro-group and alkyl substituents reduce photoreactivity, unlike hydroxylated analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
